molecular formula C14H18O6 B8650894 Methyl 4-oxo-4-(2,4,6-trimethoxyphenyl)butanoate

Methyl 4-oxo-4-(2,4,6-trimethoxyphenyl)butanoate

Cat. No.: B8650894
M. Wt: 282.29 g/mol
InChI Key: XAHNXQWLSCRMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-4-(2,4,6-trimethoxyphenyl)butanoate is a useful research compound. Its molecular formula is C14H18O6 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 4-oxo-4-(2,4,6-trimethoxyphenyl)butanoate

InChI

InChI=1S/C14H18O6/c1-17-9-7-11(18-2)14(12(8-9)19-3)10(15)5-6-13(16)20-4/h7-8H,5-6H2,1-4H3

InChI Key

XAHNXQWLSCRMMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCC(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) suspension of AlCl3 (2.036 g; 15.27 mmol) in anh. DCE (10 ml) was treated with commercially available 1,3,5-trimethoxybenzene (1.675 g; 9.96 mmol), and stirring at 0° C., under nitrogen, was continued for 10 min. Commercially available methyl 4-chloro-4-oxobutanoate (1.000 g; 6.64 mmol) was then added, and the mixture was stirred at rt for 24 h. The resulting reaction mixture was poured onto crushed ice (30 g), and DCM (20 ml) was added. The separated aq. layer was further extracted with DCM (3×10 ml). The mixed organic layers were washed successively with water (15 ml) and brine (2×15 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording methyl 4-oxo-4-(2,4,6-trimethoxyphenyl)butanoate as a colorless oil. LC-MS (conditions D): tR=0.88 min.; [M+H]+: 283.02 g/mol.
Name
Quantity
2.036 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.675 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

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